![molecular formula C18H22FNO6 B2665645 C18H22Fno6 CAS No. 1008410-90-9](/img/structure/B2665645.png)
C18H22Fno6
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Description
The compound “C18H22Fno6” is a complex organic molecule with a molecular weight of 367.368783 g/mol . Its IUPAC name is N-(4-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide .
Molecular Structure Analysis
The molecular structure of “C18H22Fno6” can be represented by its SMILES string: CC3©OC2OC(C1OC©©OC1C2O3)C(=O)Nc4ccc(F)cc4 . This string provides a text representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them .
Scientific Research Applications
- Application : Researchers have developed a photocatalytic decatungstate-catalyzed C–H fluorination reaction. This process allows for the introduction of fluorine atoms into organic molecules, enabling the synthesis of complex compounds. Practical applications include late-stage structure–activity relationship studies and the creation of novel molecules for drug discovery .
- Applications : CIR finds use in food processing (e.g., blanching, peeling, and drying), microbial population reduction, and other processes involving fruits and vegetables. Its physicochemical properties and underlying mechanisms contribute to its effectiveness .
Photocatalytic C–H Fluorination
Catalytic Infrared Technology (CIR)
properties
IUPAC Name |
N-(3-fluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO6/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(21)20-10-7-5-6-9(19)8-10/h5-8,11-14,16H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIOLUYSZZRASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C18H22Fno6 |
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